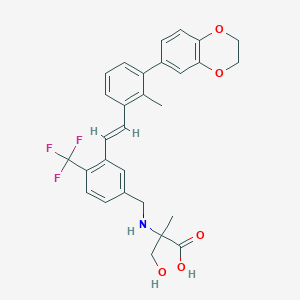

MAX-10181

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2171558-14-6 |

|---|---|

Molekularformel |

C29H28F3NO5 |

Molekulargewicht |

527.5 g/mol |

IUPAC-Name |

2-[[3-[(E)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-(trifluoromethyl)phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+ |

InChI-Schlüssel |

PTGUEPRQUFAZLN-BQYQJAHWSA-N |

Isomerische SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)/C=C/C4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |

Kanonische SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of MAX-10181: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is an orally bioavailable, small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By targeting the PD-1/PD-L1 axis, this compound aims to reinvigorate the host immune system to recognize and eliminate cancerous cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical findings and available quantitative data. Due to the proprietary nature of drug development, detailed experimental protocols and a complete dataset are not fully available in the public domain. This document synthesizes the currently accessible information to provide a thorough understanding of this compound's core functions.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions by directly interfering with the binding of PD-L1, which is often overexpressed on the surface of tumor cells, to its receptor, Programmed Death-1 (PD-1), found on activated T cells, B cells, and myeloid cells.[1] This interaction is a key mechanism of tumor immune evasion. By blocking this interaction, this compound effectively releases the "brakes" on the immune system, leading to the restoration of T-cell-mediated anti-tumor immunity.[1] Some studies suggest that small molecule inhibitors like this compound may also induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, further diminishing its immunosuppressive capacity.

Signaling Pathway

The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activity. This involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70, PI3K, and Akt. The ultimate effect is the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity. This compound, by preventing the initial PD-1/PD-L1 binding, abrogates this inhibitory signaling, thereby promoting an anti-tumor immune response.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound based on preclinical studies.

| Parameter | Value | Assay System | Reference |

| IC50 | 18 nM | PD-1/PD-L1 Binding Assay | [1] |

| In Vivo Efficacy | Comparable to Durvalumab | MC38 human PD-L1 knock-in mouse model | [2][3] |

| In Vivo Efficacy | Prolonged survival by 50% (in combination with Temozolomide) | GL-261 glioblastoma mouse model | [4][5] |

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of similar small molecule PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Binding Assay

This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the fluorophores are brought into proximity, resulting in a FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.

General Procedure:

-

Recombinant human PD-1 and PD-L1 proteins are labeled with the HTRF donor and acceptor fluorophores, respectively.

-

The labeled proteins are incubated with varying concentrations of the test compound (e.g., this compound) in a microplate.

-

After an incubation period, the fluorescence is read on an HTRF-compatible plate reader.

-

The IC50 value, representing the concentration of the inhibitor required to reduce the HTRF signal by 50%, is calculated from the dose-response curve.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]

- 3. Development of small molecule drugs targeting immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the PD-L1 Binding Affinity of MAX-10181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of MAX-10181, a small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The information is compiled from publicly available preclinical and clinical data, offering valuable insights for researchers and professionals in the field of immuno-oncology.

Core Data Presentation

This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 18 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |

Mechanism of Action

This compound is a small-molecule inhibitor that targets the protein-protein interaction between PD-1 and PD-L1. Unlike monoclonal antibodies, which sterically hinder the binding interface, small-molecule inhibitors like this compound are understood to function by inducing the dimerization of PD-L1 on the cell surface. This dimerization prevents PD-L1 from engaging with the PD-1 receptor on T cells, thereby blocking the co-inhibitory signal and restoring T-cell-mediated anti-tumor immunity.

Experimental Protocols

While the precise, proprietary experimental protocols for this compound are not publicly available, this section provides detailed, representative methodologies for the key assays typically used to characterize small-molecule PD-L1 inhibitors.

PD-1/PD-L1 Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound for the PD-1/PD-L1 interaction.

Materials:

-

Recombinant Human PD-1-His tag

-

Recombinant Human PD-L1-Fc tag

-

Anti-His-Europium Cryptate (donor fluorophore)

-

Anti-Fc-d2 (acceptor fluorophore)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

This compound or other test compounds

-

384-well low volume white plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of Recombinant Human PD-1-His and Recombinant Human PD-L1-Fc to each well of the 384-well plate.

-

Add the serially diluted this compound to the wells.

-

Add the Anti-His-Europium Cryptate and Anti-Fc-d2 detection antibodies to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).

-

The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration. The IC50 value is determined using a non-linear regression analysis.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of a compound to enhance T-cell activation in response to allogeneic stimulation, mimicking the interaction between T cells and antigen-presenting cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

Mitomycin C (to inactivate stimulator cells)

-

This compound or other test compounds

-

Cell proliferation dye (e.g., CFSE)

-

96-well round-bottom plates

Procedure:

-

Isolate PBMCs from two healthy donors. Designate one as the "responder" and the other as the "stimulator."

-

Treat the stimulator PBMCs with Mitomycin C to prevent their proliferation.

-

Label the responder PBMCs with a cell proliferation dye like CFSE.

-

Co-culture the responder and stimulator PBMCs at a defined ratio (e.g., 1:1) in a 96-well plate.

-

Add varying concentrations of this compound to the co-culture.

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in the responder T-cell population.

-

Increased proliferation in the presence of this compound indicates a reversal of T-cell suppression.

Interferon-gamma (IFN-γ) Secretion Assay

This assay measures the secretion of IFN-γ, a key pro-inflammatory cytokine, from T cells upon activation, to assess the functional consequence of PD-1/PD-L1 blockade.

Materials:

-

Co-culture of T cells and PD-L1-expressing target cells (e.g., tumor cell line)

-

This compound or other test compounds

-

Human IFN-γ ELISA kit

-

96-well plates

Procedure:

-

Seed PD-L1-expressing target cells in a 96-well plate.

-

Add activated T cells to the wells.

-

Treat the co-culture with different concentrations of this compound.

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

-

An increase in IFN-γ secretion in the presence of this compound indicates enhanced T-cell effector function.

Mandatory Visualizations

Signaling Pathways

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Caption: Mechanism of action of this compound inducing PD-L1 dimerization.

Experimental Workflow

Caption: Workflow for HTRF-based PD-1/PD-L1 binding assay.

Target Validation of MAX-10181: A Novel Oral PD-L1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MAX-10181 is an investigational, orally bioavailable, small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Developed by Maxinovel Pharmaceuticals, this compound represents a promising next-generation immuno-oncology agent. This document provides a comprehensive overview of the target validation for this compound in cancer, summarizing its mechanism of action, preclinical efficacy, and available in vitro data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the scientific rationale supporting the clinical development of this compound.

Introduction to the PD-1/PD-L1 Pathway and the Rationale for Small-Molecule Inhibition

The interaction between the Programmed Death-1 (PD-1) receptor, primarily expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, is a key mechanism of immune evasion in cancer.[1] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response.

Monoclonal antibodies that block the PD-1/PD-L1 interaction have revolutionized cancer treatment.[2][3] However, these large-molecule therapeutics have limitations, including intravenous administration, potential for immunogenicity, and high manufacturing costs.[4] Small-molecule inhibitors of the PD-1/PD-L1 pathway, such as this compound, offer several potential advantages, including oral administration, improved tissue and tumor penetration, and potentially a better safety profile due to their different pharmacokinetic and pharmacodynamic properties.[5]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the PD-1/PD-L1 interaction. Unlike monoclonal antibodies that sterically hinder the binding interface, this compound employs a distinct mechanism of action. It binds to the PD-L1 protein, inducing its dimerization and subsequent internalization.[6] This removal of PD-L1 from the cell surface effectively prevents its interaction with the PD-1 receptor on T cells, thereby restoring T cell-mediated anti-tumor immunity.

A co-crystal structure of this compound in complex with PD-L1 has been solved, confirming its binding at the dimer interface.[6] This detailed structural information provides a strong basis for understanding its mechanism of action and for the rational design of future generations of small-molecule PD-L1 inhibitors.

In Vitro Activity

The in vitro activity of this compound has been characterized in various biochemical and cell-based assays. These studies have demonstrated its ability to disrupt the PD-1/PD-L1 interaction and to restore T cell function.

| Assay Type | Description | Result for this compound | Reference |

| PD-1/PD-L1 Interaction Assay | An in vitro assay to measure the inhibition of the binding between PD-1 and PD-L1 proteins. | IC50 = 18 nM | [7] |

| Jurkat-EC Activation Assay | A cell-based assay that measures the restoration of T cell activation in the presence of PD-L1 expressing cells. Jurkat cells are engineered to express a reporter gene upon T cell activation. | EC50 > 4000 nM | [6] |

Preclinical Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of this compound has been evaluated in several preclinical syngeneic mouse models, which have an intact immune system, making them suitable for studying immunotherapies.

Monotherapy Studies

This compound has demonstrated significant tumor growth inhibition (TGI) as a monotherapy in various cancer models.

| Mouse Model | Cancer Type | Key Findings | Reference |

| Human PD-L1 knock-in MC38 | Colon Adenocarcinoma | Demonstrated similar efficacy in tumor growth inhibition (TGI) as the anti-PD-L1 antibody drug, Durvalumab. | [5] |

| 4T1 | Breast Cancer | Showed superior efficacy compared to a mouse anti-PD-1 antibody in this model with low PD-L1 expression. | [7] |

Combination Therapy Studies

To explore its potential in more complex treatment regimens, this compound has been tested in combination with other anti-cancer agents.

| Mouse Model | Cancer Type | Combination Partner | Key Findings | Reference |

| Undisclosed | Undisclosed | PD-1/CTLA-4 bispecific antibody | The combination of this compound with a PD-1/CTLA-4 bispecific antibody led to an increased percentage of inhibited tumors compared to the bispecific antibody alone. In the combination group, 20% of tumors showed fast volume shrinking and only 10% were in the fast-growing mode, compared to 0% and 40% in the bispecific antibody monotherapy group, respectively. | [8] |

| GL-261 | Glioblastoma | Temozolomide (TMZ) | The combination of this compound with TMZ effectively prolonged the survival by 50% in comparison with TMZ single therapy. |

Clinical Development

This compound is currently being evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT04122339). This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. As of the writing of this document, no results from this clinical trial have been publicly disclosed.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the published abstracts and review articles, the following general methodologies were likely employed.

In Vitro PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A likely method for determining the IC50 of this compound for the inhibition of the PD-1/PD-L1 interaction is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Caption: HTRF assay principle for measuring PD-1/PD-L1 inhibition.

Syngeneic Mouse Model Efficacy Studies

The in vivo efficacy of this compound was likely evaluated using a standard workflow for syngeneic mouse models.

Caption: General workflow for in vivo efficacy studies.

Signaling Pathway

This compound acts by preventing the initiation of the PD-1 downstream signaling cascade. By inducing the dimerization and internalization of PD-L1 on tumor cells, it blocks the engagement of PD-1 on T cells. This prevents the recruitment of the phosphatase SHP2 to the PD-1 cytoplasmic tail, thereby blocking the dephosphorylation of key T cell receptor (TCR) signaling molecules like CD28, ZAP70, and PI3K. The net result is the restoration of TCR signaling and the reactivation of the T cell's anti-tumor functions.

Caption: this compound blocks the PD-1 signaling pathway.

Conclusion

The preclinical data available for this compound strongly support its continued development as a novel, orally administered immunotherapy for cancer. Its unique mechanism of action, involving the dimerization and internalization of PD-L1, distinguishes it from currently approved antibody-based therapies. The promising in vitro potency and in vivo efficacy, both as a monotherapy and in combination with other agents, highlight its potential to become a valuable addition to the armamentarium of cancer treatments. The ongoing Phase I clinical trial will provide crucial insights into its safety and efficacy in patients with advanced solid tumors, further validating its target and clinical potential.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles [mdpi.com]

- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 4. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. | BioWorld [bioworld.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. | BioWorld [bioworld.com]

- 8. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide on MAX-10181 and its Interplay with the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on MAX-10181 and the broader field of PD-L1 inhibition. Specific quantitative data on the effects of this compound on the tumor microenvironment, including detailed immune cell infiltration and cytokine profiles, as well as comprehensive experimental protocols from dedicated studies, are not extensively available in the public domain. Therefore, this guide provides a framework based on the known mechanism of action of small-molecule PD-L1 inhibitors and data from relevant preclinical models.

Executive Summary

This compound is an orally active, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. By disrupting the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), this compound aims to reinvigorate the host's anti-tumor immune response. Preclinical data has demonstrated its potential in solid tumor models, including a notable survival benefit in a glioblastoma model. This guide delves into the core pharmacology of this compound, its proposed mechanism of action within the tumor microenvironment (TME), and provides generalized experimental frameworks for its evaluation.

Core Concepts: The PD-1/PD-L1 Axis and the Tumor Microenvironment

The TME is a complex ecosystem comprising tumor cells, stromal cells, blood vessels, and a diverse array of immune cells. A key mechanism of tumor immune evasion is the upregulation of PD-L1 on the surface of cancer cells. The binding of PD-L1 to PD-1 on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction, thereby allowing the tumor to escape immune surveillance.

Small-molecule inhibitors of PD-L1, such as this compound, represent a novel therapeutic modality compared to monoclonal antibodies. Their proposed mechanism of action often involves not only blocking the PD-1/PD-L1 interaction but also inducing the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, effectively removing the inhibitory signal.

This compound: A Profile

This compound is a potent, orally bioavailable small molecule designed to target and inhibit PD-L1.

Quantitative Data

Publicly available data on this compound is limited. The following table summarizes the known quantitative metrics.

| Parameter | Value | Reference |

| In Vitro IC50 (PD-1/PD-L1 Binding) | 18 nM | [Source discussing in vitro activity] |

| In Vivo Efficacy (GL-261 Model) | 50% increase in survival (in combination with temozolomide) | [AACR Annual Meeting 2024 Abstract] |

The GL-261 Glioblastoma Model: A Relevant Preclinical Platform

The announced preclinical success of this compound was observed in the GL-261 murine glioma model. This syngeneic model is implanted in immunocompetent C57BL/6 mice, allowing for the study of interactions between the tumor and a fully functional immune system. The GL-261 TME is characterized by the presence of various immunosuppressive and effector immune cells, making it a clinically relevant model for evaluating immunotherapies.

Typical Immune Composition of the GL-261 Tumor Microenvironment

The following table provides a generalized overview of the key immune cell populations typically found within the GL-261 TME.

| Immune Cell Population | Expected Role in the TME |

| CD8+ T Cells (Cytotoxic T Lymphocytes) | Key effector cells capable of recognizing and killing tumor cells. Often found in an exhausted state in established tumors. |

| Regulatory T Cells (Tregs) | Immunosuppressive cells that dampen the activity of effector T cells, contributing to tumor immune tolerance. |

| Myeloid-Derived Suppressor Cells (MDSCs) | A heterogeneous population of immature myeloid cells with potent immunosuppressive functions. |

| Tumor-Associated Macrophages (TAMs) | Can exhibit both pro-inflammatory (M1) and anti-inflammatory/pro-tumoral (M2) phenotypes. The TME often promotes an M2-dominant phenotype. |

Expected Modulation of the Tumor Microenvironment by this compound

Based on the mechanism of PD-L1 inhibition, treatment with this compound is hypothesized to induce a shift in the TME from an immunosuppressive to an immune-active state. The following table presents the expected changes in key TME components.

| TME Component | Expected Change with this compound | Rationale |

| CD8+ T Cell Infiltration & Function | Increased | Blockade of the PD-1/PD-L1 axis is expected to restore the cytotoxic function of exhausted CD8+ T cells and promote their infiltration into the tumor. |

| Regulatory T Cell (Treg) Frequency | Decreased or Functionally Altered | A more active anti-tumor immune response may lead to a reduction in the relative abundance or suppressive capacity of Tregs. |

| MDSC Population | Decreased | The restoration of effector T cell function can lead to the reduction of immunosuppressive myeloid populations. |

| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Increased | Activated CD8+ T cells are a major source of these cytokines, which further enhance the anti-tumor immune response. |

| Immunosuppressive Cytokines (e.g., IL-10, TGF-β) | Decreased | A shift towards a Th1-type immune response is expected to reduce the levels of cytokines that promote immune suppression. |

Generalized Experimental Protocols

The following sections outline generalized protocols that could be employed to evaluate the in vivo efficacy and impact on the TME of a small-molecule PD-L1 inhibitor like this compound.

In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., GL-261)

Objective: To determine the anti-tumor efficacy of this compound as a monotherapy or in combination with other agents.

Materials:

-

C57BL/6 mice

-

GL-261 glioma cells

-

This compound formulated for oral gavage

-

Standard of care agent (e.g., temozolomide)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal welfare monitoring supplies

Procedure:

-

Cell Culture: GL-261 cells are cultured under standard conditions to ensure they are in a logarithmic growth phase for implantation.

-

Tumor Implantation: A specified number of GL-261 cells (e.g., 1 x 10^5) are stereotactically implanted into the striatum of C57BL/6 mice.

-

Animal Randomization: Once tumors are established (e.g., confirmed by imaging or after a set number of days), mice are randomized into treatment and control groups.

-

Treatment Administration:

-

Vehicle control group receives the formulation vehicle via oral gavage.

-

This compound group receives the specified dose of this compound via oral gavage on a defined schedule.

-

Combination therapy group receives this compound and the other therapeutic agent (e.g., temozolomide) according to the study design.

-

-

Monitoring:

-

Animal well-being is monitored daily.

-

Tumor growth is monitored via imaging (e.g., bioluminescence or MRI) or, for subcutaneous models, caliper measurements at regular intervals.

-

Survival is the primary endpoint.

-

-

Data Analysis: Tumor growth curves and survival curves (Kaplan-Meier analysis) are generated and statistically analyzed.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the changes in immune cell populations within the TME following treatment with this compound.

Materials:

-

Tumor samples from treated and control mice

-

Digestion enzymes (e.g., collagenase, DNase)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80)

-

Flow cytometer

-

Analysis software

Procedure:

-

Tumor Dissociation: Tumors are harvested at a predetermined time point, minced, and enzymatically digested to create a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies targeting various immune cell surface and intracellular markers.

-

Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.

-

Data Analysis: The data is analyzed to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) within the CD45+ immune cell gate.

Visualizations: Pathways and Workflows

PD-1/PD-L1 Signaling Pathway

Caption: The PD-1/PD-L1 signaling pathway leading to T cell exhaustion and its inhibition by this compound.

Generalized Experimental Workflow for In Vivo Efficacy

Caption: A generalized workflow for preclinical evaluation of this compound in a syngeneic mouse model.

Logical Relationship of TME Modulation by this compound

Caption: The logical cascade of events following this compound administration, leading to tumor regression.

MAX-10181: A Technical Guide for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, largely due to the blood-brain barrier (BBB) and an immunosuppressive tumor microenvironment. MAX-10181, an orally active, small molecule inhibitor of programmed death-ligand 1 (PD-L1), has emerged as a promising therapeutic candidate due to its ability to penetrate the BBB. Preclinical research indicates that this compound, in combination with the standard-of-care chemotherapeutic agent temozolomide (TMZ), significantly enhances survival in a murine glioblastoma model. This document provides a comprehensive technical overview of the available data on this compound for glioblastoma research, including its mechanism of action, preclinical findings, and a representative experimental framework.

Introduction to this compound

This compound is a novel small molecule designed to inhibit the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1).[1][2] This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. Unlike monoclonal antibody-based checkpoint inhibitors, the low molecular weight of this compound allows for oral administration and effective penetration of the blood-brain barrier, a crucial advantage for treating central nervous system tumors like glioblastoma.[3][4]

Mechanism of Action

The primary mechanism of action for this compound and similar small molecule PD-L1 inhibitors is the induction of PD-L1 dimerization and its subsequent internalization from the cell surface.[5] By binding to PD-L1, this compound is thought to induce a conformational change that promotes the formation of PD-L1 homodimers. These dimers are then internalized by the glioblastoma cell, leading to a reduction in cell surface PD-L1. This decrease in available PD-L1 prevents the engagement of the PD-1 receptor on activated T cells, thereby releasing the "brake" on the anti-tumor immune response and enabling T-cell-mediated killing of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Preclinical Assessment of the Oral PD-L1 Inhibitor MAX-10181 in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information regarding the preclinical evaluation of MAX-10181. Specific quantitative data on the oral bioavailability of this compound in mice, including pharmacokinetic parameters such as F%, AUC, and Cmax, are not available in the public domain at the time of this writing. The information presented is based on conference abstracts and press releases from Maxinovel Pharmaceuticals.

Introduction

This compound is a novel, orally active small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). Developed by Maxinovel Pharmaceuticals, it represents a promising advancement in cancer immunotherapy by offering a potential alternative to monoclonal antibody-based checkpoint inhibitors. Small-molecule inhibitors like this compound have the potential for improved tumor penetration, more convenient oral administration, and a different safety profile compared to antibody therapies. This whitepaper provides an overview of the available preclinical data on this compound, with a focus on its evaluation in murine models.

Mechanism of Action: Targeting the PD-1/PD-L1 Axis

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells often exploit to evade immune destruction. PD-L1, expressed on the surface of tumor cells, binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound is designed to disrupt this interaction, thereby restoring T-cell activity against cancer cells.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Figure 1: Proposed mechanism of action for this compound.

Preclinical Efficacy in Murine Models

Preclinical studies have been conducted to evaluate the in vivo anti-tumor efficacy of this compound. While specific details of the experimental protocols are limited in publicly accessible sources, the available information indicates that this compound has been tested in syngeneic mouse tumor models.

Key Findings from Preclinical Studies:

-

Oral Activity: this compound is orally active and has been administered to mice with once-a-day or twice-a-day dosing schedules.[1]

-

Anti-Tumor Efficacy: In a human PD-L1 knock-in MC38 colon adenocarcinoma mouse model, orally administered this compound demonstrated tumor growth inhibition comparable to the anti-PD-L1 antibody durvalumab.[1][2] This suggests that a small-molecule inhibitor can achieve similar efficacy to a clinically approved monoclonal antibody.

-

Combination Therapy: Preclinical data suggests that this compound may have synergistic effects when combined with other anti-cancer agents.[3]

The general workflow for evaluating an oral anti-cancer agent in a murine tumor model is depicted below.

References

In-Depth Technical Guide: The Immunomodulatory Effects of MAX-10181 on T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-10181 is a novel, orally bioavailable small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). By inducing dimerization and subsequent internalization of PD-L1 on tumor cells, this compound effectively disrupts the inhibitory PD-1/PD-L1 signaling axis, a critical pathway for tumor immune evasion. This guide provides a comprehensive technical overview of the mechanism of action of this compound and its consequential effects on T-cell activation, supported by available preclinical data. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate a deeper understanding for research and development purposes.

Introduction to this compound and the PD-1/PD-L1 Pathway

The interaction between the programmed cell death protein 1 (PD-1) receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a key immune checkpoint that suppresses anti-tumor immunity. By binding to PD-1, PD-L1 delivers an inhibitory signal to T-cells, leading to their exhaustion and reduced effector function. This allows cancer cells to evade immune surveillance. This compound is a small-molecule inhibitor designed to block this interaction and restore T-cell-mediated anti-tumor responses. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a distinct mechanism of action.

Mechanism of Action: PD-L1 Dimerization and Internalization

This compound functions by binding to PD-L1, which induces its dimerization on the cell surface. This dimerization event is thought to trigger the subsequent internalization of the PD-L1 protein. The removal of PD-L1 from the tumor cell surface prevents its engagement with the PD-1 receptor on T-cells, thereby abrogating the downstream inhibitory signaling cascade. This mechanism effectively "unshields" the tumor cells, making them susceptible to T-cell recognition and attack.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data on T-Cell Activation

Preclinical studies have demonstrated the immunomodulatory potential of this compound through various cellular assays. While comprehensive cytokine production data is not yet publicly available, existing data points to a significant enhancement of T-cell function.

In Vitro T-Cell Reactivation

In a co-culture system involving T-cells and PD-L1 expressing cells, this compound has been shown to reactivate T-cells. The following table summarizes the effect of this compound on T-cell activation markers.

| Cell Line / Assay | Parameter | This compound Concentration | Result | Reference |

| Jurkat-EC Activation Assay | EC50 | >4000 nM | Dose-dependent activation | [1] |

| PBMC Co-culture | PD-1 Expression on CD4+ T-cells | 0.1, 0.5, 2.5 µM | Dose-dependent modulation | [1] |

| PBMC Co-culture | PD-1 Expression on CD8+ T-cells | 0.1, 0.5, 2.5 µM | Dose-dependent modulation | [1] |

In Vivo Tumor-Infiltrating Lymphocyte (TIL) Enhancement

Studies in mouse models have shown that treatment with this compound leads to a dose-dependent increase in the infiltration of T-lymphocytes into the tumor microenvironment. This is a crucial indicator of a productive anti-tumor immune response.

| Mouse Model | Treatment Group | CD3+ TILs (%) | CD4+ TILs (%) | CD8+ TILs (%) | Reference |

| Human Knock-in MC38 | Vehicle Control | 0.8 | 0.7 | 0.4 | [2] |

| Human Knock-in MC38 | This compound (13 µM) | 4.1 | 3.3 | 3.0 | [2] |

| Human Knock-in MC38 | This compound (67 µM) | 10.7 | 4.9 | 7.3 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the effect of small-molecule PD-L1 inhibitors like this compound on T-cell activation.

T-Cell/APC Co-culture Assay for T-Cell Activation

This assay evaluates the ability of a compound to reverse PD-L1-mediated T-cell suppression.

Objective: To measure the restoration of T-cell activation in the presence of PD-L1 expressing cells and a test compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CHO-K1 cell line engineered to express human PD-L1 and a T-cell receptor activator (CHO-K1/TCRAct/hPD-L1)

-

This compound (or other test compounds)

-

Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25, anti-IFN-γ)

-

Cell culture medium and supplements

-

96-well culture plates

Procedure:

-

Culture CHO-K1/TCRAct/hPD-L1 cells to confluence.

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Seed CHO-K1/TCRAct/hPD-L1 cells in a 96-well plate and allow them to adhere.

-

Add PBMCs to the wells containing the CHO-K1 cells at a specific effector-to-target ratio.

-

Add serial dilutions of this compound to the co-culture. Include appropriate controls (vehicle and a reference antibody like Atezolizumab).

-

Incubate the co-culture for a predetermined period (e.g., 48-72 hours).

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers and intracellular cytokines.

-

Analyze the samples by flow cytometry to quantify the expression of activation markers on T-cell subsets (CD4+ and CD8+).

In Vivo Tumor Model for TIL Analysis

This protocol outlines the general procedure for evaluating the effect of a test compound on T-cell infiltration into solid tumors in a mouse model.

Objective: To quantify the infiltration of different T-cell subsets into the tumor microenvironment following treatment.

Materials:

-

Syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma cells in C57BL/6 mice)

-

This compound formulated for oral administration

-

Surgical tools for tumor excision

-

Tissue dissociator

-

Flow cytometry antibodies for murine T-cell markers (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8)

-

Collagenase/DNase digestion buffer

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound orally at different dose levels according to the study design. The control group receives the vehicle.

-

Monitor tumor growth and the health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

-

Stain the cells with a panel of fluorescently labeled antibodies specific for immune cell markers.

-

Analyze the samples by flow cytometry to quantify the percentage and absolute number of tumor-infiltrating CD3+, CD4+, and CD8+ T-cells.

Signaling Pathway: Reversal of T-Cell Inhibition

By preventing the PD-1/PD-L1 interaction, this compound allows for the unimpeded signaling through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for T-cell proliferation, cytokine production, and cytotoxic function.

Conclusion

This compound represents a promising next-generation immuno-oncology therapeutic with a distinct mechanism of action. By inducing the dimerization and internalization of PD-L1, it effectively removes the "brakes" on the anti-tumor immune response, leading to enhanced T-cell activation and infiltration into the tumor microenvironment. The preclinical data, though still emerging, strongly supports its potential as a potent and orally administered alternative to antibody-based checkpoint inhibitors. Further research will be critical to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

An In-Depth Technical Guide on MAX-10181 Induced PD-L1 Dimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. MAX-10181 is a potent, orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides a comprehensive overview of the core mechanism of action of this compound: the induction of PD-L1 dimerization.

Core Mechanism of Action: Induced Dimerization

Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, this compound functions by binding to a cryptic pocket on the surface of PD-L1. This binding event induces a conformational change in the PD-L1 monomer, promoting the formation of a stable homodimer. The dimerization of PD-L1 effectively sequesters it, preventing its interaction with the PD-1 receptor on T-cells and thereby restoring anti-tumor immunity. This mechanism is a hallmark of a class of biphenyl-based small molecule PD-L1 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds that function through a similar dimerization mechanism.

| Parameter | Molecule | Value | Assay | Reference |

| IC50 | This compound | 18 nM | HTRF | |

| IC50 | BMS-202 | 18 nM | HTRF | [1] |

| KD | BMS-202 | 8 µM | NMR | [2] |

Signaling Pathways

This compound-induced dimerization of PD-L1 abrogates the downstream signaling cascade that leads to T-cell exhaustion. By preventing the engagement of PD-1, this compound ensures the continued activity of the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and cytotoxic function. The diagram below illustrates the signaling pathways involved.

References

In-Depth Technical Review of MAX-10181: Preclinical Data and Phase 1 Clinical Trial Design

Disclaimer: As of late 2025, detailed quantitative results from the Phase 1 clinical trial of MAX-10181 (NCT04122339) have not been made publicly available in peer-reviewed journals, conference presentations, or company press releases. This document provides a comprehensive overview based on publicly accessible preclinical data and the registered clinical trial protocol.

Introduction

This compound is an orally bioavailable, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). Developed by Maxinovel Pharmaceuticals, it represents a novel approach to cancer immunotherapy, offering a potential alternative to monoclonal antibody-based checkpoint inhibitors. This technical guide synthesizes the available preclinical data and outlines the design of the initial Phase 1 clinical evaluation in patients with advanced solid tumors.

Core Mechanism of Action

This compound is designed to disrupt the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1). By binding to PD-L1, this compound is believed to induce the dimerization of PD-L1, which sterically hinders its binding to PD-1. This blockade of the PD-1/PD-L1 signaling pathway is intended to restore the anti-tumor activity of T-cells, leading to an immune-mediated destruction of cancer cells.

Signaling Pathway Diagram

A Technical Overview of MAX-10181 Pharmacokinetics in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC) for MAX-10181 in animal models is not publicly available in the reviewed literature. This information is considered proprietary by the manufacturer. This guide summarizes available qualitative data and presents generalized experimental workflows and the compound's proposed mechanism of action.

Introduction

This compound is an orally active, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) immune checkpoint. Developed by Maxinovel Pharmaceuticals, it is currently in phase I clinical trials for patients with advanced solid tumors[1]. As a small-molecule inhibitor, this compound offers potential advantages over monoclonal antibody therapies, including oral administration and the ability to penetrate the blood-brain barrier[2][3]. Preclinical studies have demonstrated that this compound exhibits anti-tumor efficacy similar to the monoclonal antibody durvalumab in mouse models[2].

Mechanism of Action

This compound interferes with the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, a pathway critical for immune evasion by cancer cells[1]. Unlike antibody-based therapies that typically block this interaction, the proposed mechanism for this class of small molecules involves binding to PD-L1, which induces its dimerization and subsequent internalization. This process removes the PD-L1 protein from the cell surface, preventing it from suppressing T-cell activity and thereby restoring the anti-tumor immune response.

Caption: Proposed mechanism of this compound inducing PD-L1 dimerization and internalization.

Preclinical Pharmacokinetics

This compound has undergone preclinical evaluation in various animal models to assess its efficacy and activity. While detailed pharmacokinetic parameters have not been published, the available literature confirms its oral activity.

3.1 Animal Models and Dosing

-

Models: Efficacy has been tested in human PD-1 knock-in mice bearing human PD-L1 knock-in MC38 tumors[2]. The compound has also been evaluated in a GL-261 glioblastoma animal model, where it demonstrated the ability to prolong survival in combination with temozolomide, suggesting blood-brain barrier penetration[3].

-

Administration: this compound is administered orally[2].

-

Dosing Regimen: Studies in mice have utilized once-a-day or twice-a-day dosing schedules[2].

3.2 Data Summary

The table below outlines the standard pharmacokinetic parameters typically evaluated in preclinical animal studies. As of this writing, specific values for this compound have not been disclosed in the public domain.

| Parameter | Description | Mouse Model 1 (PD-1 Knock-in) | Mouse Model 2 (GL-261) |

| Tmax (h) | Time to reach maximum plasma concentration | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Maximum observed plasma concentration | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Area under the concentration-time curve | Data Not Available | Data Not Available |

| t½ (h) | Elimination half-life | Data Not Available | Data Not Available |

| F (%) | Oral Bioavailability | Data Not Available | Data Not Available |

Experimental Protocols

Detailed, specific protocols for the pharmacokinetic analysis of this compound are not available. However, a generalized workflow for conducting such a study in a preclinical setting is outlined below. This workflow represents a standard industry practice for evaluating orally administered small molecules in animal models.

Caption: A standard workflow for assessing the pharmacokinetics of an oral compound in mice.

Methodology Details (Generalized):

-

Animal Acclimation: Mice are acclimated to the facility conditions.

-

Dosing: Following a fasting period, a formulated suspension of this compound is administered to the animals via oral gavage at a specific dose (mg/kg).

-

Blood Sampling: Small volumes of blood are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Sample Processing: Blood samples are collected into anticoagulant-treated tubes and centrifuged to separate plasma.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters using specialized software (e.g., Phoenix WinNonlin).

References

Methodological & Application

Application Notes and Protocols for MAX-10181 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a potent, orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2] By disrupting this key immune checkpoint signaling pathway, this compound has the potential to restore anti-tumor immunity. These application notes provide detailed protocols for the in vitro evaluation of this compound using cell-based assays, designed to assist researchers in characterizing its biological activity.

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 on T-cells. This blockade of the PD-1/PD-L1 axis alleviates T-cell exhaustion and enhances the immune response against tumor cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from biochemical and cell-based assays.

| Assay Type | Metric | Value | Cell Lines/System | Reference |

| Biochemical Assay | IC50 | 0.018 µM | PD-1/PD-L1 Binding Assay | [1] |

| Biochemical Assay | IC50 | Low nanomolar | Homogeneous Time Resolved Fluorescence (HTRF) | [3] |

| Cell-Based Assay | EC50 | >4000 nM | Immune Checkpoint Blockade (ICB) using Jurkat-ECs and CHO/TCRAct/PD-L1 cells | [3] |

| Cell Viability | Toxic Concentration | > 1 µM | Jurkat Effector Cells (48h) | [3] |

| Cell Viability | Toxic Concentration | > 0.25 µM | CHO/TCRAct/PD-L1 Cells (48h) | [3] |

Experimental Protocols

1. Cell Line Selection and Maintenance

For evaluating the activity of this compound, it is recommended to use a co-culture system of PD-L1 expressing cancer cells and PD-1 expressing immune cells.

-

PD-L1 Positive Cancer Cell Lines:

-

HCC827 (Human lung adenocarcinoma): Known for high endogenous PD-L1 expression.

-

MC38 (Murine colon adenocarcinoma): A human PD-L1 knock-in version of this cell line has been used for in vivo studies with this compound and is suitable for in vitro work.[4]

-

CHO/TCRAct/PD-L1 (Chinese Hamster Ovary, engineered): Expresses both a T-cell receptor (TCR) activator and human PD-L1, serving as an artificial antigen-presenting cell.[3]

-

-

PD-1 Positive Immune Cell Lines:

-

Jurkat E6-1 (Human T-lymphocyte): Can be engineered to express PD-1 and a reporter gene (e.g., NFAT-luciferase) to quantify T-cell activation.

-

Primary Human T-cells: Can be isolated from peripheral blood mononuclear cells (PBMCs) for a more physiologically relevant system.

-

Culture Conditions:

-

Adherent Cancer Cell Lines (e.g., HCC827, MC38, CHO):

-

Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Flasks: T-75 or T-150 flasks.

-

Passaging: Subculture when cells reach 80-90% confluency using trypsin-EDTA.

-

-

Suspension Immune Cell Lines (e.g., Jurkat):

-

Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Flasks: T-75 or T-150 flasks, maintained in an upright position.

-

Passaging: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

-

2. PD-1/PD-L1 Blockade Assay (Co-culture)

This protocol describes a co-culture experiment to measure the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.

Materials:

-

PD-L1 positive cancer cells (e.g., CHO/TCRAct/PD-L1)

-

PD-1 positive Jurkat effector cells (Jurkat-ECs) with a reporter system (e.g., NFAT-luciferase)

-

This compound (dissolved in DMSO)

-

Control antibody (e.g., anti-PD-L1 antibody, Durvalumab)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate PD-L1 Positive Cells: Seed the CHO/TCRAct/PD-L1 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight to allow for cell adherence.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Treat Cells: Add the this compound dilutions and controls (vehicle and control antibody) to the wells containing the adherent cells.

-

Add Jurkat Effector Cells: Add the Jurkat-ECs to the wells at a density of 1 x 10^5 cells per well.

-

Co-culture: Incubate the co-culture plate for 6-24 hours at 37°C and 5% CO2.

-

Measure T-cell Activation:

-

Allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the level of T-cell activation.

-

3. Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on the cell lines used in the primary assays.

Materials:

-

Target cell lines (e.g., Jurkat-ECs, CHO/TCRAct/PD-L1)

-

This compound (dissolved in DMSO)

-

96-well clear tissue culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed Cells: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium.

-

Treat Cells: Add the this compound dilutions to the wells and incubate for 48 hours.[3]

-

Measure Viability:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Visualizations

Caption: Signaling pathway of this compound action.

Caption: Workflow for the PD-1/PD-L1 blockade assay.

References

Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a third-generation, orally active small-molecule inhibitor of the programmed death-ligand 1 (PD-L1).[1] Developed by Maxinovel Pharmaceuticals, this compound represents a promising alternative to monoclonal antibody therapies targeting the PD-1/PD-L1 immune checkpoint.[1] Small-molecule inhibitors like this compound offer several potential advantages, including oral bioavailability, improved penetration of the blood-brain barrier, and potentially higher concentrations within the tumor microenvironment.[1] Preclinical studies have demonstrated that this compound exhibits anti-tumor efficacy comparable to the approved PD-L1 antibody, durvalumab, in mouse models.[1]

These application notes provide a summary of the available information on the in vivo use of this compound in mouse studies, including its mechanism of action, and protocols for experimental workflows. It is important to note that detailed quantitative dosage information and specific administration protocols from the primary preclinical studies are not extensively published. The information provided herein is based on available conference abstracts and general knowledge of in vivo study design for similar compounds.

Mechanism of Action

This compound functions by inhibiting the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells.[1] This interaction serves as an immune checkpoint, suppressing the anti-tumor activity of T-cells. By blocking this interaction, this compound is believed to restore T-cell function, leading to an enhanced immune response against the tumor. The proposed mechanism for many small-molecule PD-L1 inhibitors involves inducing the dimerization and subsequent internalization of the PD-L1 protein on the tumor cell surface, thereby preventing its engagement with the PD-1 receptor on T-cells.

A diagram illustrating the proposed signaling pathway is provided below.

In Vivo Efficacy Studies

Preclinical evaluation of this compound has been conducted in a human PD-L1 knock-in MC38 colon adenocarcinoma mouse model.[1] This model is crucial for assessing the activity of human-specific PD-L1 inhibitors.

Summary of In Vivo Efficacy Data

While specific dosage levels have not been publicly disclosed in detail, a key study presented at the 2019 American Association for Cancer Research (AACR) annual meeting reported the following:

| Compound | Dosing Frequency | Mouse Model | Efficacy Outcome | Citation |

| This compound | Once or twice daily (p.o.) | Human PD-L1 knock-in MC38 | Similar tumor growth inhibition to Durvalumab | [1] |

Experimental Protocol: Syngeneic Tumor Model Efficacy Study

The following is a generalized protocol for an in vivo efficacy study based on the available information and standard practices. Note: The exact dosage of this compound should be determined through dose-finding studies.

1. Animal Model:

-

Human PD-1/PD-L1 knock-in mice are utilized to enable the evaluation of a human-specific PD-L1 inhibitor.

2. Cell Line:

-

MC38 (murine colon adenocarcinoma) cell line engineered to express human PD-L1.

3. Tumor Implantation:

-

Subcutaneously inject a suspension of human PD-L1 expressing MC38 cells into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

4. Study Groups:

-

Vehicle control (oral gavage)

-

This compound (at various dose levels, oral gavage, once or twice daily)

-

Positive control (e.g., Durvalumab, intraperitoneal injection)

5. Treatment Administration:

-

Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Administer this compound orally via gavage. The vehicle for administration has not been specified in available literature; common vehicles for oral administration of small molecules in mice include solutions with DMSO, PEG, and Tween 80, but the appropriate vehicle for this compound would need to be determined based on its solubility and stability.

-

Administer the positive control antibody as per established protocols.

6. Efficacy Assessment:

-

Measure tumor volume and body weight at regular intervals (e.g., twice weekly).

-

The primary endpoint is typically tumor growth inhibition.

-

Secondary endpoints may include survival analysis and assessment of the tumor microenvironment through techniques like flow cytometry or immunohistochemistry to analyze immune cell infiltration.

A workflow for a typical in vivo efficacy study is depicted below.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound in mice are not currently available in the public domain. For a comprehensive preclinical evaluation, the following studies would be necessary:

Pharmacokinetic Studies

-

Single-dose PK: To determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and bioavailability after oral administration.

-

Multiple-dose PK: To assess drug accumulation and steady-state concentrations with repeated dosing.

Toxicology Studies

-

Maximum Tolerated Dose (MTD): To determine the highest dose that can be administered without causing unacceptable toxicity.

-

Repeat-dose toxicity studies: To evaluate the potential toxic effects of this compound after administration over a longer period.

Conclusion

This compound is a promising orally active small-molecule inhibitor of PD-L1 with demonstrated preclinical efficacy. While the available data confirms its activity in relevant mouse models, further publication of detailed dosage, pharmacokinetic, and toxicology data will be crucial for guiding future research and clinical development. Researchers planning in vivo studies with this compound should conduct preliminary dose-finding and tolerability studies to establish an optimal and safe dosing regimen for their specific experimental context.

References

Application Note and Protocol: Preparation of MAX-10181 Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals working with the small molecule inhibitor MAX-10181.

Abstract: this compound is a potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 value of 0.018 μM[1][2]. As a key tool in cancer immunotherapy research, proper preparation of stock solutions is crucial for experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO), along with essential data and handling guidelines.

Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | PD-1/PD-L1-IN-30 | [1][2] |

| CAS Number | 2171558-14-6 | [1][3] |

| Molecular Formula | C₂₉H₂₈F₃NO₅ | [1][2] |

| Molecular Weight | 527.53 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2] |

| IC₅₀ (PD-1/PD-L1) | 0.018 µM (18 nM) | [1][4] |

| Solubility in DMSO | 100 mg/mL (189.56 mM) | [1][3] |

Experimental Protocols

This section provides a detailed methodology for preparing a stock solution of this compound in DMSO. The following protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust the quantities as needed for different concentrations or volumes.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1]

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Optional: Sonicator or water bath

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Pre-handling: Before opening, gently tap the vial of this compound powder on a hard surface to ensure all the powder is at the bottom of the vial[5].

-

Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (527.53 g/mol ).

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 10 mM × 1 mL × 527.53 g/mol = 5.2753 mg

-

Weighing this compound: Carefully weigh out approximately 5.28 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure it is clear and all solid has dissolved.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][2].

Protocol 2: Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to a working concentration in the appropriate cell culture medium.

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

-

Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO first before the final dilution into the aqueous medium to prevent precipitation.

-

Final Dilution: Dilute the stock or intermediate solution into the cell culture medium. Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity[5]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

Caption: Workflow for preparing a this compound stock solution in DMSO.

Caption: this compound inhibits the PD-1/PD-L1 interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PD-1/PD-L1 inhibitor | CAS 2171558-14-6 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.selleckchem.com [file.selleckchem.com]

Application Note: MAX-10181 HTRF Assay Protocol for High-Throughput Screening of PD-1/PD-L1 Interaction Inhibitors

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to quantify the inhibitory activity of MAX-10181 on the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This compound is a small molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint pathway. This document is intended for researchers, scientists, and drug development professionals engaged in cancer immunotherapy research and high-throughput screening. The protocol outlines the assay principle, experimental workflow, and data analysis procedures. Representative data is presented to illustrate the expected assay performance.

Introduction

The interaction between the immune checkpoint receptor PD-1, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, plays a crucial role in tumor immune evasion.[1] Disruption of this interaction can restore T-cell-mediated antitumor immunity, making the PD-1/PD-L1 pathway a prime target for cancer immunotherapy. This compound is an orally active, small molecule inhibitor of the PD-1/PD-L1 interaction. Its mechanism of action involves inducing the dimerization and subsequent internalization of PD-L1, thereby preventing its engagement with PD-1. An in vitro study has demonstrated that this compound exhibits an IC50 value of 18 nM for the inhibition of the PD-1/PD-L1 interaction.

HTRF technology is a robust and sensitive method well-suited for high-throughput screening (HTS) of protein-protein interaction inhibitors.[2] The assay principle is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as d2 or XL665).[2] In this assay, recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor fluorophores, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Small molecule inhibitors like this compound that disrupt this interaction will lead to a decrease in the FRET signal, which can be quantified to determine the inhibitor's potency.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing tumor cells to escape immune surveillance. This compound intervenes in this pathway by binding to PD-L1, which induces its dimerization and internalization, thus preventing the initial inhibitory signal.

Caption: PD-1/PD-L1 pathway and this compound mechanism.

HTRF Assay Experimental Workflow

The HTRF assay for screening PD-1/PD-L1 inhibitors is a simple "add-and-read" procedure, making it highly amenable to automation and high-throughput applications. The workflow involves the sequential addition of reagents to a microplate, followed by incubation and signal detection.

Caption: HTRF experimental workflow diagram.

Experimental Protocol

Materials and Reagents

-

Recombinant Human PD-1-Europium Cryptate (Eu-K)

-

Recombinant Human PD-L1-d2

-

This compound

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Assay Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

-

-

Reagent Preparation:

-

Thaw the Eu-K labeled PD-1 and d2 labeled PD-L1 on ice.

-

Dilute the proteins to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound serial dilutions or control (assay buffer with DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the diluted Eu-K labeled PD-1 to each well.

-

Add 5 µL of the diluted d2 labeled PD-L1 to each well.

-

The final assay volume will be 15 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light. The optimal incubation time may need to be determined for specific assay conditions.

-

-

Signal Detection:

-

Read the plate on an HTRF-compatible plate reader.

-

Measure the fluorescence emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis

-

HTRF Ratio Calculation:

-

The HTRF ratio is calculated for each well using the following formula: HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

-

-

Delta F% Calculation:

-

Delta F% is a measure of the assay window and is calculated as follows: Delta F% = [(Sample Ratio - Negative Control Ratio) / Negative Control Ratio] x 100

-

The negative control is typically the assay with no inhibitor.

-

-

IC50 Determination:

-

Plot the HTRF ratio or Delta F% against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces a 50% reduction in the HTRF signal.

-

-

Z' Factor Calculation:

-

The Z' factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[3][4][5] It is calculated using the following formula: Z' = 1 - [(3 x (SD of Positive Control + SD of Negative Control)) / |Mean of Positive Control - Mean of Negative Control|]

-

The positive control is the maximum signal (no inhibitor), and the negative control is the minimum signal (background or a saturating concentration of a known inhibitor).

-

An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[5]

-

Representative Data

The following tables present simulated data for a typical this compound HTRF assay dose-response experiment.

Table 1: HTRF Dose-Response Data for this compound

| This compound (nM) | Log [this compound] | HTRF Ratio (Mean) | HTRF Ratio (SD) | % Inhibition |

| 1000 | 3.00 | 5,500 | 275 | 95.0 |

| 300 | 2.48 | 6,500 | 325 | 85.0 |

| 100 | 2.00 | 9,000 | 450 | 60.0 |

| 30 | 1.48 | 12,500 | 625 | 25.0 |

| 10 | 1.00 | 14,000 | 700 | 10.0 |

| 3 | 0.48 | 14,500 | 725 | 5.0 |

| 1 | 0.00 | 14,800 | 740 | 2.0 |

| 0 (No Inhibitor) | - | 15,000 | 750 | 0.0 |

Table 2: Assay Performance Metrics

| Parameter | Value |

| IC50 (nM) | 18.0 |

| Positive Control (Max Signal) | |

| Mean HTRF Ratio | 15,000 |

| SD | 750 |

| Negative Control (Min Signal) | |

| Mean HTRF Ratio | 5,000 |

| SD | 250 |

| Assay Window (S/B) | 3.0 |

| Z' Factor | 0.70 |

Conclusion

The HTRF assay protocol described in this application note provides a robust, sensitive, and high-throughput method for quantifying the inhibitory activity of this compound on the PD-1/PD-L1 interaction. The simple "add-and-read" format minimizes handling steps and is well-suited for automated screening of large compound libraries. The representative data demonstrates the expected performance of the assay, with a clear dose-response relationship and a Z' factor indicative of an excellent screening assay. This protocol can be readily adapted for the evaluation of other potential small molecule inhibitors of the PD-1/PD-L1 pathway.

References

- 1. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 4. Z-factor - Wikipedia [en.wikipedia.org]

- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Application Notes and Protocols: Flow Cytometry Analysis of PD-L1 Modulation by MAX-10181 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is an orally active, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) protein.[1][2][3] Unlike monoclonal antibody therapies that block the PD-1/PD-L1 interaction at the cell surface, this compound induces dimerization and subsequent internalization of PD-L1, effectively removing it from the cell surface.[2][] This novel mechanism of action presents a promising alternative in cancer immunotherapy.[1][] Flow cytometry is a critical tool for quantifying the pharmacodynamic effects of this compound by measuring the change in cell surface PD-L1 expression.

These application notes provide a detailed protocol for the analysis of PD-L1 surface expression on cancer cells following treatment with this compound, complete with representative data and visualizations to guide researchers in their experimental design and data interpretation.

Signaling Pathway and Mechanism of Action